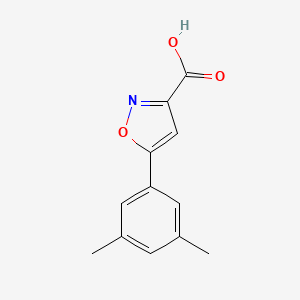

5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

5-(3,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-7-3-8(2)5-9(4-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |

InChI Key |

DNVSTUWVJXXAJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,5-dimethylbenzohydroxamic acid with an appropriate alkyne in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions. For example, copper (I) or ruthenium (II) catalysts are commonly used in the (3+2) cycloaddition reactions to synthesize isoxazoles. there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 2: PET-Inhibiting Activity of Aryl-Substituted Compounds

Functional Group Modifications: Carboxylic Acid vs. Other Moieties

Replacing the carboxylic acid group in 11k with alternative functionalities alters bioactivity and applications. For instance:

- Amide Derivatives: 5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxamide demonstrates antiviral activity due to its amphiphilic structure, which facilitates membrane interactions .

- Ester Derivatives : Phenyl 5-(3,5-dimethylphenyl)isoxazole-3-carboxylate, a precursor to 11k , is used in prodrug strategies to enhance bioavailability .

- Oxadiazole Hybrids : 3,5-Isoxazolyl-substituted 1,2,4-oxadiazoles exhibit enhanced stability and ligand properties for metal complexes, highlighting the versatility of isoxazole cores in materials science .

Structural Analogues in Supramolecular Chemistry

Crystal structure analyses of 11k derivatives reveal that the 3,5-dimethylphenyl group promotes π-π stacking and hydrophobic interactions, critical for forming stable supramolecular assemblies . In contrast, compounds with bulkier substituents (e.g., tert-butyl) or polar groups (e.g., hydroxyl) exhibit reduced crystallinity, emphasizing the balance between lipophilicity and steric hindrance in material design .

Biological Activity

5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring with a carboxylic acid functional group, characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 219.22 g/mol

The unique substitution at the 5-position of the isoxazole ring with a 3,5-dimethylphenyl group contributes to its distinct chemical behavior and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The biological activity of this compound is thought to involve modulation of signaling pathways related to inflammation and pain response. Interaction studies have highlighted its potential binding affinity for specific receptors and enzymes relevant to these pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.

- Receptor Interaction : It may interact with receptors that modulate pain perception and inflammatory responses.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid | CHBrFNO | Halogen substituents affecting reactivity |

| 3-Methylisoxazole-4-carboxylic acid | CHNO | Lacks bulky substituents; simpler structure |

| 4-Aminoisoxazole hydrochloride | CHClNO | Amino group introduces different reactivity |

| 2-Hydroxyethylisoxazole-3-carboxylic acid | CHNO | Hydroxyethyl group enhances solubility |

The unique substitution pattern of this compound influences both its biological activity and chemical reactivity compared to these similar compounds.

Q & A

Q. How are structure-activity relationship (SAR) studies designed to optimize pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.